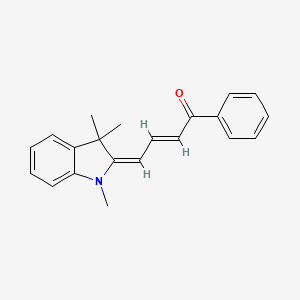
(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl group and an indole derivative that contribute to its pharmacological properties. Its structural formula can be represented as follows:
This compound's unique structure suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis |
1. Antioxidant Activity
A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.
2. Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased the levels of TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions.
3. Anticancer Activity
In vitro studies using various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. Notably, it was found to downregulate Bcl-2 expression while upregulating Bax expression, indicating a shift towards pro-apoptotic signaling pathways.
Eigenschaften
CAS-Nummer |
14575-25-8 |
|---|---|
Molekularformel |
C21H21NO |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-phenyl-4-(1,3,3-trimethylindol-2-ylidene)but-2-en-1-one |
InChI |
InChI=1S/C21H21NO/c1-21(2)17-12-7-8-13-18(17)22(3)20(21)15-9-14-19(23)16-10-5-4-6-11-16/h4-15H,1-3H3 |
InChI-Schlüssel |
FWAPKZOTGYVZSA-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















